2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride
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Overview
Description
The compound “2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride” is a complex organic molecule. It contains several functional groups including a phenyl ring, a benzo[d]thiazol-2-yl group, a morpholinopropyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Structural Aspects and Properties
Research on similar amide-containing isoquinoline derivatives has focused on their structural aspects, including the formation of salts and inclusion compounds with minerals acids and their fluorescence properties upon interaction with other compounds. For instance, Karmakar et al. (2007) explored the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides, revealing interesting gel formation and fluorescence properties (Karmakar, Sarma, & Baruah, 2007).
Potential Antipsychotic Agents
Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of compounds, noting their antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).
Anti-Inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity, highlighting the therapeutic potential of such compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Photovoltaic Efficiency and Non-Linear Optical Activity
Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, assessing their potential as photosensitizers in dye-sensitized solar cells due to their light harvesting efficiency and non-linear optical activity (Mary et al., 2020).
Analgesic and Anti-Inflammatory Activities
Yusov et al. (2019) explored the synthesis of compounds with analgesic and anti-inflammatory activities, providing a basis for the development of new pain relief and anti-inflammatory drugs (Yusov et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2S.ClH/c1-17-4-5-19(14-18(17)2)15-23(29)28(9-3-8-27-10-12-30-13-11-27)24-26-21-7-6-20(25)16-22(21)31-24;/h4-7,14,16H,3,8-13,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWJVDFCRQZFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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